5,6-Dimethyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione is a complex heterocyclic compound that belongs to the imidazopyridazine family. This compound is characterized by its unique bicyclic structure, which incorporates both imidazole and pyridazine rings. The compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound is typically synthesized in laboratory settings through various chemical reactions involving starting materials such as hydrazines and carbonyl compounds. Its synthesis and characterization have been documented in several scientific publications, highlighting its relevance in organic chemistry and pharmacology.
5,6-Dimethyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione can be classified as:
The synthesis of 5,6-Dimethyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione typically involves multi-step reactions that may include:
The synthesis may involve the use of various reagents and conditions:
The molecular structure of 5,6-Dimethyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione can be represented as follows:
Key structural data includes:
The compound features a bicyclic system with two nitrogen atoms incorporated into the ring structure.
5,6-Dimethyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione participates in various chemical reactions:
Common reagents for these reactions include:
These reactions are significant for modifying the compound's properties and enhancing its biological activity.
The mechanism of action of 5,6-Dimethyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione involves its interaction with specific biological targets. It is believed to act through:
Research indicates that the compound may exhibit anti-inflammatory and antimicrobial properties through these mechanisms.
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are often used for characterization.
5,6-Dimethyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione has several applications:
The compound 5,6-Dimethyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione belongs to a class of nitrogen-rich fused heterocycles characterized by a bicyclic scaffold comprising imidazole and pyridazine rings. This framework is distinguished by its 5,6-dihydro oxidation state, where the 5,6-dimethyl substituents introduce stereoelectronic modifications critical for bioactive molecule design. Unlike fully aromatic systems, this partially saturated core offers tunable polarity and conformational restraint, positioning it as a versatile pharmacophore in modern drug discovery [3] [7].
Fused imidazo-pyridazines are classified based on ring fusion points and saturation patterns. The target compound is a 5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione derivative, where:
Table 1: Core Structural Features of Key Imidazo[4,5-d]pyridazine Derivatives
Compound Name | Core Structure | Substituents | Molecular Formula | CAS Number |
---|---|---|---|---|
5,6-Dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione | Parent dihydro-dione | None | C₅H₄N₄O₂ | 6293-09-0 [7] |
5,6-Dimethyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione | Dihydro-dione with methyl groups | 5,6-di-methyl | C₇H₈N₄O₂ | Not specified |
1-Methyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione | N1-methylated variant | N1-methyl | C₆H₆N₄O₂ | 6286-08-4 [9] |
4,7-Dichloro-1H-imidazo[4,5-d]pyridazine | Aromatic chlorinated analog | 4,7-di-chloro | C₅H₂Cl₂N₄ | 17998-43-5 [8] |
Imidazo-fused pyridazines emerged as scaffolds of interest due to their balanced physicochemical properties. Key milestones include:
Table 2: Evolution of Pyridazine-Containing Therapeutics
Drug Name | Heterocycle Core | Therapeutic Target | Approval Year |
---|---|---|---|
Ponatinib | Imidazo[1,2-b]pyridazine | Multi-targeted tyrosine kinase (CML/ALL) | 2012 [3] |
Risdiplam | Imidazo[1,2-b]pyridazine | SMN2 splicing modifier (spinal muscular atrophy) | 2020 [3] |
Relugolix | 3-Aminopyridazine | GnRH receptor antagonist (prostate cancer) | 2020 [3] |
Target compound derivatives | 5,6-Dihydro-imidazo[4,5-d]pyridazine | Under investigation (kinases, viral targets) | Preclinical [4] |
The bioactivity of imidazo[4,5-d]pyridazine-4,7-diones is profoundly influenced by substituents at C5, C6, and N1:
Table 3: Impact of Substituents on Physicochemical Properties
Substituent Pattern | Key Property Changes | Biological Implications |
---|---|---|
5,6-H (Unsubstituted) | Higher solubility (cLog P ≈ -0.51) | Favorable for polar targets (e.g., viral helicases) [4] [7] |
5,6-Dimethyl | Increased lipophilicity (ΔcLog P +0.8) | Enhanced blood-brain barrier penetration [9] |
N1-Methyl | Loss of H-bond donor at N1 | Reduced interaction with catalytic lysines [9] |
4,7-Dichloro (aromatic core) | High electrophilicity (PSA ≈ 54.46 Ų) | Susceptible to nucleophilic displacement [8] |
CAS No.: 18766-67-1
CAS No.: 142694-58-4
CAS No.:
CAS No.:
CAS No.: 114460-92-3